molecular formula C8H7N3O B1611018 Imidazo[1,2-a]pyridine-3-carbaldehyde oxime CAS No. 30493-08-4

Imidazo[1,2-a]pyridine-3-carbaldehyde oxime

Cat. No. B1611018
CAS RN: 30493-08-4
M. Wt: 161.16 g/mol
InChI Key: DCWZJRTZWBDVHB-UXBLZVDNSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for its synthesis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazo[1,2-a]pyridines : A study by Mohan, Rao, and Adimurthy (2013) describes a "water-mediated" hydroamination method for synthesizing methylimidazo[1,2-a]pyridines without using a catalyst. They also explored the Ag-catalyzed intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Medicinal Chemistry and Drug Development

  • Structure Modifications to Reduce Metabolism : Linton et al. (2011) explored modifications in the imidazo[1,2-a]pyrimidine structure, focusing on reducing metabolism mediated by aldehyde oxidase, which is critical in drug development (A. Linton, Ping Kang, Martha A. Ornelas, et al., 2011).

Applications in Antiviral Research

  • Antiviral Activity of Imidazo[1,2-a]pyridines : Lhassani et al. (1999) synthesized imidazo[1,2-a]pyridines with various substituents, finding that some derivatives showed activity against cytomegalovirus and respiratory syncytial virus, showcasing the potential of these compounds in antiviral research (M. Lhassani, O. Chavignon, J. Chezal, et al., 1999).

Pharmacological Properties

  • Pharmacological Properties of Imidazo[1,2-a]pyridines : Enguehard-Gueiffier and Gueiffier (2007) reviewed the pharmacological properties of imidazo[1,2-a]pyridines, discussing their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Therapeutic Applications

  • Imidazo[1,2-a]pyridine as Therapeutic Agents : Deep et al. (2016) highlighted the imidazo[1,2-a]pyridine scaffold as a "drug prejudice" due to its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (A. Deep, R. Bhatia, R. Kaur, et al., 2016).

properties

IUPAC Name

(NE)-N-(imidazo[1,2-a]pyridin-3-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-10-6-7-5-9-8-3-1-2-4-11(7)8/h1-6,12H/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWZJRTZWBDVHB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=C(N2C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569004
Record name N-[(E)-(Imidazo[1,2-a]pyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-carbaldehyde oxime

CAS RN

30493-08-4
Record name N-[(E)-(Imidazo[1,2-a]pyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Thakur, J Patwa, A Sharma, SJS Flora - Medicinal Chemistry, 2022 - ingentaconnect.com
Aim: To synthesize and evaluate the fused heterocyclic imidazo[1,2-a]pyridine based oxime as a reactivator against paraoxon inhibited acetylcholinesterase. Background: …
Number of citations: 6 www.ingentaconnect.com

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